molecular formula C22H18O4 B2693135 4-methyl-2-[(2E)-3-(4-methylphenyl)prop-2-enoyl]phenyl furan-2-carboxylate CAS No. 433247-76-8

4-methyl-2-[(2E)-3-(4-methylphenyl)prop-2-enoyl]phenyl furan-2-carboxylate

Cat. No.: B2693135
CAS No.: 433247-76-8
M. Wt: 346.382
InChI Key: UVIMJCWPPNPEAH-ZHACJKMWSA-N
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Description

4-methyl-2-[(2E)-3-(4-methylphenyl)prop-2-enoyl]phenyl furan-2-carboxylate is an organic compound with a complex structure that includes a furan ring, a carboxylate group, and a substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-2-[(2E)-3-(4-methylphenyl)prop-2-enoyl]phenyl furan-2-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the furan-2-carboxylate core, followed by the introduction of the 4-methylphenyl group through a Friedel-Crafts acylation reaction. The final step involves the formation of the enoyl group via a Claisen-Schmidt condensation reaction.

    Furan-2-carboxylate Core Synthesis: This can be achieved by reacting furan with chloroacetic acid in the presence of a base such as sodium hydroxide.

    Friedel-Crafts Acylation: The furan-2-carboxylate is then subjected to Friedel-Crafts acylation using 4-methylbenzoyl chloride and a Lewis acid catalyst like aluminum chloride.

    Claisen-Schmidt Condensation: The final step involves the condensation of the acylated product with 4-methylbenzaldehyde in the presence of a base such as sodium hydroxide to form the enoyl group.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize production efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids.

    Reduction: Reduction of the enoyl group can yield the corresponding saturated ketone.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of 4-methyl-2-[(2E)-3-(4-methylphenyl)prop-2-enoyl]phenyl furan-2-carboxylic acid.

    Reduction: Formation of 4-methyl-2-[(2E)-3-(4-methylphenyl)prop-2-enoyl]phenyl furan-2-carboxylate.

    Substitution: Formation of halogenated derivatives of the original compound.

Scientific Research Applications

Chemistry

In organic synthesis, 4-methyl-2-[(2E)-3-(4-methylphenyl)prop-2-enoyl]phenyl furan-2-carboxylate serves as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.

Biology and Medicine

This compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structural features suggest it could interact with biological targets such as enzymes or receptors, leading to potential therapeutic effects.

Industry

In materials science, the compound can be used in the synthesis of polymers and other advanced materials. Its ability to undergo various chemical reactions makes it suitable for creating materials with specific properties.

Mechanism of Action

The mechanism by which 4-methyl-2-[(2E)-3-(4-methylphenyl)prop-2-enoyl]phenyl furan-2-carboxylate exerts its effects depends on its interaction with molecular targets. For instance, in medicinal applications, it may inhibit or activate specific enzymes or receptors, altering biochemical pathways. The enoyl group can participate in Michael addition reactions, which are crucial in biological systems.

Comparison with Similar Compounds

Similar Compounds

  • 4-methyl-2-[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]phenyl furan-2-carboxylate
  • 4-methyl-2-[(2E)-3-(4-chlorophenyl)prop-2-enoyl]phenyl furan-2-carboxylate

Uniqueness

Compared to similar compounds, 4-methyl-2-[(2E)-3-(4-methylphenyl)prop-2-enoyl]phenyl furan-2-carboxylate is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The presence of the methyl group on the phenyl ring can affect the compound’s electronic properties and steric hindrance, leading to different reactivity profiles and biological activities.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique features

Properties

IUPAC Name

[4-methyl-2-[(E)-3-(4-methylphenyl)prop-2-enoyl]phenyl] furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18O4/c1-15-5-8-17(9-6-15)10-11-19(23)18-14-16(2)7-12-20(18)26-22(24)21-4-3-13-25-21/h3-14H,1-2H3/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVIMJCWPPNPEAH-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=CC(=O)C2=C(C=CC(=C2)C)OC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/C(=O)C2=C(C=CC(=C2)C)OC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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